1-Benzyl-2-(propan-2-yl)piperazine
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Overview
Description
1-Benzyl-2-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine family. It is known for its psychoactive properties and has been studied for potential therapeutic applications in medical research. The compound’s structure consists of a piperazine ring substituted with a benzyl group and an isopropyl group, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(propan-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-isopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of protonated piperazine and benzyl chloride, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(propan-2-yl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .
Comparison with Similar Compounds
1-Benzyl-2-(propan-2-yl)piperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine (BZP): Similar in structure but lacks the isopropyl group.
1-Methyl-4-benzylpiperazine (MBZP): Contains a methyl group instead of an isopropyl group.
3,4-Methylenedioxy-1-benzylpiperazine (MDBZP): Contains a methylenedioxy group on the benzyl ring.
Uniqueness: this compound’s unique combination of benzyl and isopropyl groups gives it distinct chemical and pharmacological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-2-propan-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPJNMJKHDTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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